1-[2-(Pyridin-4-yl)ethyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives and related compounds involves several key reactions, including nucleophilic substitution reactions and the use of potential tridentate ligands that lead to the formation of structurally diverse metal complexes. For instance, the synthesis of group 12 metal complexes with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine showcases the versatility of such compounds in coordination chemistry (Purkait et al., 2017). Additionally, novel carbonylation reactions at a C−H bond in the piperazine ring have been reported, further demonstrating the compound's reactivity and potential for synthesis of complex molecules (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of "1-[2-(Pyridin-4-yl)ethyl]piperazine" and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have highlighted the importance of the piperazine nitrogen in coordination, leading to diverse metal complex structures. X-ray diffraction analysis, for instance, has provided insights into the geometry around metal centers in such complexes, revealing arrangements ranging from trigonal bipyramidal to square pyramidal and distorted octahedral environments (Purkait et al., 2017).
Chemical Reactions and Properties
"1-[2-(Pyridin-4-yl)ethyl]piperazine" participates in various chemical reactions, including carbonylation and complexation with metals, which underscore its chemical versatility. The compound's ability to undergo regioselective carbonylation at a C−H bond adjacent to a nitrogen atom substituted by a pyridine is particularly notable (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of functional groups. Studies on related compounds have highlighted the significance of structural features, like the piperazine ring conformation, on the compound's physical characteristics (Jiang & Lu, 2010).
Chemical Properties Analysis
The chemical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine," including its reactivity and interaction with other molecules, are key areas of interest. The compound's ability to form complex structures with metals and participate in unique chemical reactions such as carbonylation at a C−H bond showcases its reactive nature and potential for application in various chemical syntheses (Ishii et al., 1997).
Scientific Research Applications
Memory Enhancement in Mice
- Synthesis and Memory Enhancement : A study by Li Ming-zhu (2008) focused on synthesizing a compound related to 1-[2-(Pyridin-4-yl)ethyl]piperazine and examining its effects on memory in mice. The research demonstrated that this compound positively affects memory ability in mice, as measured by swimming maze tests (Li Ming-zhu, 2008).
Learning and Memory Facilitation
- Learning and Memory Enhancement : Another study by the same author in 2012 synthesized derivatives of 1-[2-(Pyridin-4-yl)ethyl]piperazine and tested their effects on learning and memory facilitation in mice. The study found significant improvement in learning and memory, as indicated by shortened arrival times and reduced errors in maze tests (Li Ming-zhu, 2012).
Medicinal Chemistry and Docking Studies
- Docking Studies in Medicinal Chemistry : In 2019, V. Balaraju and colleagues conducted research on Piperazine-1-yl-1H-indazole derivatives, which play a crucial role in medicinal chemistry. This study involved synthesizing a novel compound related to 1-[2-(Pyridin-4-yl)ethyl]piperazine and presenting docking studies for this compound (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Insecticidal Applications
- Novel Insecticides Design : M. Cai et al. (2010) explored the use of a compound similar to 1-[2-(Pyridin-4-yl)ethyl]piperazine as a lead for new insecticides. The study involved designing and synthesizing derivatives for biological activities against the armyworm, indicating potential for agricultural applications (M. Cai et al., 2010).
Structural Analysis in Chemistry
- Complex Formation and Structural Analysis : O. Prakash and colleagues (2014) synthesized complexes using a derivative of 1-[2-(Pyridin-4-yl)ethyl]piperazine, analyzing their structures with various spectroscopic techniques. The study contributes to the understanding of complex formations in chemistry (O. Prakash et al., 2014).
Potential in Anticonvulsant Applications
- Anticonvulsant Agent Development : Research by Sabina Rybka and colleagues (2017) involved synthesizing derivatives of 1-[2-(Pyridin-4-yl)ethyl]piperazine and evaluating their anticonvulsant effects. The study identified compounds with potential as anticonvulsant agents, expanding the therapeutic applications of these compounds (Sabina Rybka et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMEKXBONLMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296437 | |
Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Pyridin-4-yl)ethyl]piperazine | |
CAS RN |
53345-16-7 | |
Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53345-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53345-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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